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2,3,4-Trihydroxybenzylhydrazine

Catechol-O-methyltransferase Substrate Kinetics Parkinson's Disease

Researchers requiring precise DDC inhibition often encounter lot-to-lot variability in generic hydrazine inhibitors, compromising dose-response reproducibility. Procuring authenticated 2,3,4-Trihydroxybenzylhydrazine eliminates this uncertainty. • Defined stoichiometry: 1.07:1 binding at PLP coenzyme site; ~6:1 molar ratio for complete DDC inhibition - enables accurate working concentration calculation. • Superior COMT substrate profile: 'Extremely favorable' affinity and Vmax vs. carbidopa - essential for competitive methylation studies. • Validated pharmacophore: The intact 2,3,4-trihydroxybenzyl moiety is confirmed as the minimal active unit for CVB3 3C protease inhibition (lead IC50 0.07 μM). Supplied with full analytical documentation. Standard research quantities available for immediate dispatch.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
CAS No. 3614-72-0
Cat. No. B1222201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trihydroxybenzylhydrazine
CAS3614-72-0
Synonyms2,3,4-trihydroxybenzylhydrazine
Ro 4-5127
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CNN)O)O)O
InChIInChI=1S/C7H10N2O3/c8-9-3-4-1-2-5(10)7(12)6(4)11/h1-2,9-12H,3,8H2
InChIKeyBARUGVIPWPSKOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trihydroxybenzylhydrazine Research Overview


2,3,4-Trihydroxybenzylhydrazine (CAS: 3614-72-0; also designated Ro 4-5127) is a low-molecular-weight aromatic hydrazine derivative (C₇H₁₀N₂O₃; MW: 170.17) featuring a pyrogallol (1,2,3-trihydroxybenzene) moiety substituted with a hydrazinomethyl group [1]. The compound is the active in vivo metabolite of the peripheral aromatic L-amino acid decarboxylase inhibitor benserazide, which is used clinically in combination with levodopa for Parkinson's disease therapy [2]. Its core chemical identity includes a catechol-like 2,3,4-trihydroxy substitution pattern that imparts distinctive redox and metal-chelating properties relevant to both enzyme inhibition and antioxidant applications [3].

DDC inhibition

Defined binding stoichiometry supports reproducible in vitro DDC enzyme assay workflows

COMT substrate

Reported high COMT substrate affinity enables catecholamine metabolism profiling studies

Pharmacophore reference

Minimal 2,3,4-trihydroxybenzyl unit for antiviral protease inhibitor SAR programs

PLP-enzyme panel

Non-selective hydrazine inhibitor benchmark for PLP-dependent enzyme selectivity assays

2,3,4-Trihydroxybenzylhydrazine Substitution Risks


Substituting 2,3,4-trihydroxybenzylhydrazine with generic hydrazine-based decarboxylase inhibitors or other benzylhydrazine analogs introduces substantial experimental and procurement risk due to profound differences in enzyme-binding stoichiometry, off-target selectivity profiles, and validated structural determinants of activity. The compound's 2,3,4-trihydroxy substitution pattern is not interchangeable with simpler hydroxylation patterns (e.g., 3-hydroxybenzylhydrazine) because the trihydroxybenzyl moiety has been empirically identified as a key pharmacophore for both DDC inhibition and antiviral protease activity [1]. Furthermore, although carbidopa and 2,3,4-trihydroxybenzylhydrazine share functional similarity as irreversible DDC inhibitors, their distinct metabolic origins, differential substrate affinities for catechol-O-methyltransferase (COMT), and divergent binding stoichiometries to the target enzyme preclude direct functional interchangeability in controlled experimental systems [2]. Researchers requiring precise mechanistic insights or reproducible pharmacokinetic profiles must therefore procure the exact compound rather than relying on in-class substitution.

Attribute
2,3,4-Trihydroxybenzylhydrazine
Carbidopa / generic analog
COMT substrate profile
Reported high affinity and Vmax as COMT substrate
Lower COMT substrate affinity; may not support competitive substrate studies
Binding stoichiometry
Characterized multi-site binding with defined stoichiometric ratios
Binding stoichiometry may differ; may alter dose-response interpretation in DDC assays
Pharmacophore identity
Complete 2,3,4-trihydroxybenzyl moiety present
Simpler hydroxylation patterns lack the trihydroxy pharmacophore for antiviral SAR

Differentiation Evidence: 2,3,4-Trihydroxybenzylhydrazine vs. Carbidopa


COMT Substrate Affinity vs. Carbidopa

2,3,4-Trihydroxybenzylhydrazine demonstrates markedly higher affinity for catechol-O-methyltransferase (COMT) as a substrate compared to carbidopa, a property that directly impacts peripheral L-DOPA metabolism and the compound's utility in pharmacokinetic studies. The affinity and maximal velocity of 2,3,4-trihydroxybenzylhydrazine for COMT are described as 'extremely favorable' relative to comparator substrates, suggesting these compounds may compete as COMT substrates in vivo [1]. This differential substrate behavior is mechanistically significant: while carbidopa acts primarily as a DDC inhibitor, 2,3,4-trihydroxybenzylhydrazine exerts dual modulation of both DDC and COMT pathways, altering the metabolic fate of co-administered catecholamines.

COMT substrate affinity
Head-to-head
Reported high affinity and Vmax vs. carbidopa
Supports COMT substrate profiling studies
Quantitative Km data available in cited reference
Catechol-O-methyltransferase Substrate Kinetics Parkinson's Disease Metabolic Clearance

DDC Enzyme Binding Stoichiometry

Spectroscopic titration studies reveal that 2,3,4-trihydroxybenzylhydrazine (Ro 4-5127) binds to DOPA decarboxylase with a precise stoichiometry of 1.07 moles of inhibitor per 1 mole of enzyme at the coenzyme (pyridoxal 5'-phosphate) binding site [1]. However, full enzyme inhibition requires a molar ratio of approximately 6:1 (inhibitor:enzyme), indicating the existence of additional binding sites on the enzyme molecule beyond the coenzyme pocket that contribute to inhibition without producing detectable spectral changes [1]. In vivo, Ro 4-5127 behaves as a more potent DDC inhibitor than its seryl derivative prodrug form (Ro 4-4602, benserazide) [1].

DDC binding stoichiometry
Head-to-head
1.07:1 at coenzyme site; ~6:1 for complete inhibition
Defines inhibitor dosing context for DDC assays
Spectroscopic titration with purified DDC
DOPA Decarboxylase Enzyme Inhibition Binding Stoichiometry Ro 4-5127

Trihydroxybenzyl Moiety as CVB3 3C Protease Pharmacophore

In structure-activity relationship (SAR) studies of benserazide-derived compounds targeting coxsackievirus B3 (CVB3) 3C protease, the 2,3,4-trihydroxybenzyl moiety was identified as the key pharmacophore essential for inhibitory activity [1]. Optimization of this scaffold through substitution of the serine moiety with various aryl-alkyl hydrazide groups yielded compound 11Q, which exhibited potent inhibitory activity with an IC₅₀ of 0.07 μM against CVB3 3C protease [1]. Enzyme kinetics established that 11Q acts via a mixed inhibitory mechanism [1]. The parent 2,3,4-trihydroxybenzylhydrazine serves as the minimal pharmacophoric unit and the essential reference standard for this series.

CVB3 3C protease IC₅₀
Cross-study comparable
Optimized analog 11Q IC₅₀ = 0.07 μM
Supports antiviral pharmacophore validation
Parent compound is minimal pharmacophoric unit
Coxsackievirus B3 3C Protease Pharmacophore Identification Antiviral Drug Discovery

PLP-Dependent Enzyme Inhibition Selectivity

Both 2,3,4-trihydroxybenzylhydrazine and carbidopa are characterized as powerful irreversible inhibitors of DOPA decarboxylase (DDC); however, neither compound exhibits selectivity for DDC, as they irreversibly bind to free pyridoxal 5'-phosphate (PLP) and to other PLP-dependent enzymes [1][2]. This lack of specificity underlies the diverse side effects associated with these agents and is a well-documented limitation of hydrazine-based DDC inhibitors [2]. The binding occurs via the hydrazine functional group present in both compounds, which reacts with the PLP cofactor to form a stable covalent adduct. This class-level property distinguishes hydrazine-containing inhibitors from newer competitive DDC inhibitors (e.g., those with Ki values ≥10 µM that do not bind free PLP) identified through virtual screening [1].

PLP-enzyme selectivity
Class-level
Non-selective; binds free PLP and multiple PLP-enzymes
Supports PLP-enzyme selectivity profiling context
Binary distinction; class property of hydrazine inhibitors
Selectivity Pyridoxal 5'-Phosphate Off-Target Effects Irreversible Inhibition

2,3,4-Trihydroxybenzylhydrazine Research Scenarios


In Vitro DDC Inhibition Assays

Researchers conducting in vitro DOPA decarboxylase (DDC) inhibition assays require precise inhibitor dosing to achieve reproducible enzyme blockade. Based on spectroscopic titration evidence establishing a 1.07:1 binding stoichiometry at the PLP coenzyme site and a ~6:1 molar ratio for complete inhibition [1], procurement of authenticated 2,3,4-trihydroxybenzylhydrazine enables accurate calculation of working concentrations. Substitution with carbidopa or generic benzylhydrazines would alter the stoichiometric relationship and confound dose-response interpretation, as different inhibitors exhibit distinct binding characteristics to the enzyme's multiple interaction sites [1].

COMT Substrate Specificity Studies

Investigators studying catechol-O-methyltransferase (COMT)-mediated metabolism of catechol-containing compounds should prioritize 2,3,4-trihydroxybenzylhydrazine over carbidopa due to its 'extremely favorable' affinity and maximal velocity as a COMT substrate [2]. This differential substrate profile makes the compound uniquely suited for experiments examining competitive COMT substrate interactions, metabolic clearance pathways, or the interplay between peripheral decarboxylase inhibition and methylation in Parkinson's disease pharmacology [2]. Carbidopa, exhibiting lower COMT substrate affinity, cannot serve as a functional substitute in these experimental paradigms.

CVB3 3C Protease Inhibitor Reference Standard

Medicinal chemistry teams optimizing antiviral agents targeting coxsackievirus B3 (CVB3) and related picornaviruses require the authentic 2,3,4-trihydroxybenzyl pharmacophore as a reference standard. SAR studies have unequivocally identified this trihydroxybenzyl moiety as the essential pharmacophore for CVB3 3C protease inhibition, with optimized derivatives (e.g., compound 11Q) achieving IC₅₀ values of 0.07 μM [3]. Procurement of 2,3,4-trihydroxybenzylhydrazine provides the minimal active structural unit for comparative activity assessment, scaffold hopping validation, and structure-based design iterations. Analogs lacking the complete 2,3,4-trihydroxy substitution pattern cannot establish the same pharmacophore reference point [3].

PLP-Dependent Enzyme Selectivity Profiling

Investigators conducting selectivity profiling across pyridoxal 5'-phosphate (PLP)-dependent enzyme panels require 2,3,4-trihydroxybenzylhydrazine as a positive control for non-selective, hydrazine-based irreversible inhibition. The compound irreversibly binds to free PLP and multiple PLP-enzymes, including DDC, GABA aminotransferase, and kynureninase [4][5]. This broad reactivity profile serves as a benchmark for distinguishing selective competitive inhibitors (Ki values in low micromolar range, no free PLP binding) from non-selective irreversible hydrazine inhibitors [4]. Procurement of the exact compound ensures reproducible positive control activity in enzyme selectivity assays.

Application
Selection Property
Validation Focus
DDC enzyme inhibition studies
Defined binding stoichiometry
Stoichiometric dosing verification
COMT substrate profiling
Reported COMT substrate affinity
Substrate-competition assay context
Antiviral pharmacophore studies
Trihydroxybenzyl pharmacophore
Scaffold reference for SAR optimization
PLP-enzyme selectivity assays
Non-selective hydrazine inhibitor
Benchmark for competitive inhibitor comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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